1-(2-Chloro-4-iodopyridin-3-yl)ethanone
Overview
Description
1-(2-Chloro-4-iodopyridin-3-yl)ethanone is an organic compound with the molecular formula C7H5ClINO. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of both chlorine and iodine substituents on the pyridine ring, as well as an ethanone group attached to the third carbon of the ring. The combination of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Chloro-4-iodopyridin-3-yl)ethanone can be synthesized through several synthetic routes. One common method involves the halogenation of 3-acetylpyridine. The process typically starts with the chlorination of 3-acetylpyridine to introduce the chlorine atom at the second position of the pyridine ring. This is followed by iodination to introduce the iodine atom at the fourth position. The reaction conditions often involve the use of halogenating agents such as thionyl chloride for chlorination and iodine monochloride for iodination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactions under controlled conditions. The use of continuous flow reactors can enhance the efficiency and safety of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-4-iodopyridin-3-yl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.
Oxidation and Reduction Reactions: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Formation of various substituted pyridines.
Coupling Reactions: Formation of biaryl compounds.
Oxidation and Reduction: Formation of carboxylic acids or alcohols.
Scientific Research Applications
1-(2-Chloro-4-iodopyridin-3-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-iodopyridin-3-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance the compound’s binding affinity to its targets, thereby increasing its potency .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-iodopyridine: Similar structure but lacks the ethanone group.
3-Acetylpyridine: Lacks the halogen substituents.
2-Chloro-3-iodopyridine: Different positions of halogen atoms.
Uniqueness
1-(2-Chloro-4-iodopyridin-3-yl)ethanone is unique due to the combination of chlorine and iodine substituents along with the ethanone group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-(2-chloro-4-iodopyridin-3-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClINO/c1-4(11)6-5(9)2-3-10-7(6)8/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUMSNRYEXIFBFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CN=C1Cl)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClINO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90441529 | |
Record name | AGN-PC-0N68LI | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90441529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.48 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185041-03-6 | |
Record name | AGN-PC-0N68LI | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90441529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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